1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine
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Overview
Description
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the compound enhances its stability and binding affinity, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s stability and binding affinity make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-4-phenyl-1H-pyrazol-5-amine: This compound shares the pyrazole core structure but differs in the substitution pattern.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with a different aromatic substitution.
Uniqueness
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which enhances its stability and binding affinity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-10-3-1-9(2-4-10)12-7-13(17-16-12)18-6-5-11(15)8-18/h1-4,7,11H,5-6,8,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMEIKMWNHCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NNC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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